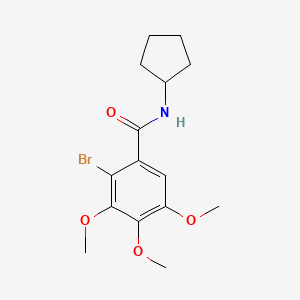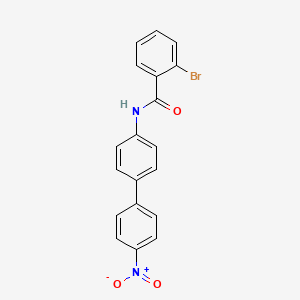
2-bromo-N-cyclopentyl-3,4,5-trimethoxybenzamide
Descripción general
Descripción
2-bromo-N-cyclopentyl-3,4,5-trimethoxybenzamide is an organic compound with the molecular formula C15H20BrNO4. It is a derivative of benzamide, featuring a bromine atom at the second position, a cyclopentyl group attached to the nitrogen atom, and three methoxy groups at the third, fourth, and fifth positions of the benzene ring .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-cyclopentyl-3,4,5-trimethoxybenzamide typically involves the following steps:
Amidation: The attachment of the cyclopentyl group to the nitrogen atom of the benzamide.
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
2-bromo-N-cyclopentyl-3,4,5-trimethoxybenzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups replacing the bromine atom.
Aplicaciones Científicas De Investigación
2-bromo-N-cyclopentyl-3,4,5-trimethoxybenzamide has various scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-bromo-N-cyclopentyl-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets. The bromine atom and methoxy groups may play a role in its binding affinity and activity. The exact molecular pathways and targets are not well-characterized in the literature.
Comparación Con Compuestos Similares
Similar Compounds
2-bromo-N-cyclopentyl-3,4,5-trimethoxybenzene: Lacks the amide group.
2-bromo-N-cyclopentyl-3,4,5-trimethoxybenzoic acid: Contains a carboxylic acid group instead of an amide group.
2-bromo-N-cyclopentyl-3,4,5-trimethoxybenzylamine: Features an amine group instead of an amide group.
Uniqueness
2-bromo-N-cyclopentyl-3,4,5-trimethoxybenzamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs.
Propiedades
IUPAC Name |
2-bromo-N-cyclopentyl-3,4,5-trimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BrNO4/c1-19-11-8-10(12(16)14(21-3)13(11)20-2)15(18)17-9-6-4-5-7-9/h8-9H,4-7H2,1-3H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYMULAJIKKNVHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C(=C1)C(=O)NC2CCCC2)Br)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BrNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(4-fluorophenyl)-2-{[5-(4-nitrobenzyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B3616026.png)
![N-benzyl-2-[(3-bromobenzoyl)amino]benzamide](/img/structure/B3616050.png)
![2-[2-(4-chlorophenyl)-2-oxoethoxy]-N-(2,3-dimethylphenyl)benzamide](/img/structure/B3616051.png)
![4-[4-(2-chloro-4-nitrophenoxy)benzoyl]morpholine](/img/structure/B3616055.png)
![dimethyl 4-(1,3-benzodioxol-5-yl)-1-[2-(3,4-dimethoxyphenyl)ethyl]-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B3616072.png)
![N-(4-methyl-3-nitrophenyl)-2-[(2-methyl-8-quinolinyl)oxy]acetamide](/img/structure/B3616086.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(morpholin-4-yl)-2-oxoethyl]methanesulfonamide](/img/structure/B3616094.png)
![2-[(cyclohexylcarbonyl)amino]-N-(2-isopropylphenyl)benzamide](/img/structure/B3616101.png)
![N-(2-{[(4-fluorophenyl)amino]carbonyl}phenyl)-2-methoxy-4-(methylthio)benzamide](/img/structure/B3616104.png)


![4-formylphenyl 4-[(4-chlorophenoxy)methyl]benzoate](/img/structure/B3616121.png)
![N-BENZYL-2-{2-[N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)METHANESULFONAMIDO]ACETAMIDO}BENZAMIDE](/img/structure/B3616127.png)
![2-chloro-N-[4-iodo-2-(morpholine-4-carbonyl)phenyl]benzamide](/img/structure/B3616128.png)
